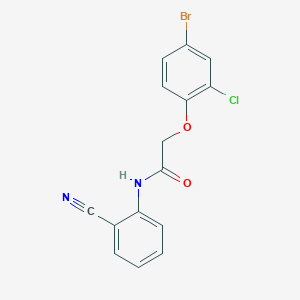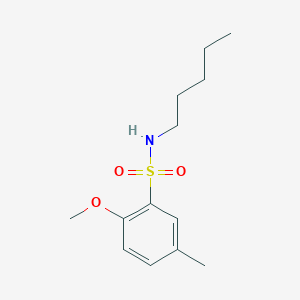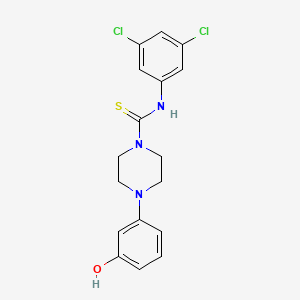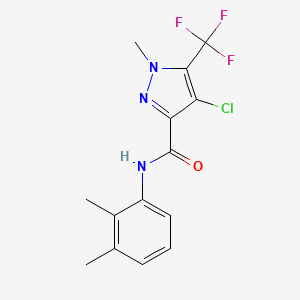
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCA is a member of the acetanilide family of compounds and is commonly used as a herbicide. However, its unique chemical structure has led to research into its potential as a tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide involves its ability to bind to specific proteins and inhibit their interactions with other proteins. This binding occurs through the formation of hydrogen bonds between 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide and the protein of interest. This results in a conformational change in the protein that prevents it from interacting with other proteins.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory properties. This has led to research into its potential as a treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide is its specificity for certain proteins. This allows researchers to study specific protein-protein interactions in vitro. However, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based assays can be limited by the availability of purified proteins. In addition, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide in vivo is limited by its toxicity and potential side effects.
Orientations Futures
There are many potential future directions for research into 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide. One area of research is the development of more specific 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide analogs that can be used to target specific proteins. Another area of research is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based therapies for the treatment of inflammatory diseases. Finally, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide in the study of protein-protein interactions in vivo is an area of research that has yet to be fully explored.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research is its use as a tool in the study of protein-protein interactions. 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to bind to specific proteins and inhibit their interactions with other proteins. This has led to the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based assays that can be used to study protein-protein interactions in vitro.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIQGRVEASFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-benzyl-4-piperidinyl)-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4740481.png)
![4-allyl-3-[(4-tert-butylphenoxy)methyl]-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4740484.png)
![5-propyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B4740488.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4740497.png)
![1,3-dimethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B4740498.png)
![ethyl [4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740509.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4740537.png)


![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)
![(2-bromo-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4740564.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)